molecular formula C16H11N3O8 B4555578 N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide

Cat. No.: B4555578
M. Wt: 373.27 g/mol
InChI Key: RSKYQCKAKWEWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C16H11N3O8 and its molecular weight is 373.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05461432 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Opioids Research

  • A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, known colloquially as U-drugs, developed in the 1970s and 1980s, presented their emergence as substances of abuse. The study emphasized the significance of international early warning systems in tracking emerging psychoactive substances to facilitate detailed risk assessments and recommended pre-emptive research to provide drug metabolism and pharmacokinetic data early in toxicological samples (Sharma et al., 2018).

Benzofuroxans in Medicinal Chemistry

  • The review on substituted benzofuroxans highlighted their broad spectrum of biological activities, including antibacterial, antifungal, antileukemic, and anticancer properties. It detailed the use of benzofuroxans as synthetic precursors in the preparation of new biologically active compounds, suggesting the importance of structural modifications to understand medicinal properties (Jovené, Chugunova, & Goumont, 2013).

Research on N-Acetylcysteine

  • Studies on N-acetylcysteine (NAC) in psychiatry and its chemical and biological activities were reviewed. NAC's potential in treating psychiatric disorders and its mechanisms of action, including modulation of glutamatergic, neurotropic, and inflammatory pathways, were discussed. These insights into NAC's diverse therapeutic effects might offer parallels in understanding the multifaceted applications of synthetic compounds in medical research (Dean, Giorlando, & Berk, 2011) (Samuni, Goldstein, Dean, & Berk, 2013).

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O8/c1-8(20)12-5-14-15(27-7-26-14)6-13(12)17-16(21)9-2-10(18(22)23)4-11(3-9)19(24)25/h2-6H,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKYQCKAKWEWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.